molecular formula C16H13NO B1669095 Citenamide CAS No. 10423-37-7

Citenamide

Cat. No.: B1669095
CAS No.: 10423-37-7
M. Wt: 235.28 g/mol
InChI Key: HXQAPLNYYFQSFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Citenamide can be synthesized through various synthetic routes. One common method involves the reaction of 5H-dibenzo[a,d]cycloheptene-5-carboxylic acid with ammonia or an amine under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Citenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

Biological Activity

Citenamide, also referred to as Cytenamide or CYT, is a compound that serves as an analogue of Carbamazepine, a well-known medication primarily used for seizure control. The biological activity of this compound has garnered attention due to its potential therapeutic applications and mechanisms of action.

This compound exhibits its biological effects through modulation of neurotransmitter systems, particularly by influencing sodium channels and gamma-aminobutyric acid (GABA) receptors. This mechanism is similar to that of Carbamazepine, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing.

Pharmacological Properties

  • Anticonvulsant Activity : this compound has demonstrated efficacy in controlling seizures in various animal models. Its anticonvulsant properties are attributed to its ability to enhance GABAergic transmission and inhibit excitatory neurotransmission.
  • Neuroprotective Effects : Studies suggest that this compound may provide neuroprotection against excitotoxicity, which is often involved in neurodegenerative conditions. This effect is likely mediated through its action on ion channels and neurotransmitter receptors.
  • Mood Stabilization : Given its structural similarity to Carbamazepine, this compound may also possess mood-stabilizing properties, making it a candidate for further research in the treatment of mood disorders.

In Vivo Studies

In vivo studies have shown that this compound can effectively reduce seizure frequency and severity in animal models. For instance:

  • Study 1 : A study conducted on rats demonstrated that administration of this compound significantly reduced the number of seizures compared to a control group receiving no treatment.
  • Study 2 : In another trial involving mice, this compound was found to improve survival rates following induced seizures, indicating its potential as a protective agent.

Case Studies

Case studies have provided insights into the clinical application of this compound:

  • Case Study 1 : A patient with refractory epilepsy who was transitioned from Carbamazepine to this compound experienced a notable reduction in seizure frequency and reported fewer side effects.
  • Case Study 2 : In a cohort study involving patients with bipolar disorder, those treated with this compound showed improved mood stabilization compared to those receiving traditional mood stabilizers.

Data Table: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AnticonvulsantReduces seizure frequency in animal modelsIn vivo studies
NeuroprotectiveProtects neurons from excitotoxic damageResearch findings
Mood StabilizationPotentially stabilizes mood in bipolar disorderCase studies

Properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c17-16(18)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQAPLNYYFQSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146356
Record name Citenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10423-37-7
Record name 5H-Dibenzo[a,d]cycloheptene-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10423-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citenamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010423377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citenamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Citenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CITENAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17NZ10DWW0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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